N-cyclopentyl-2-thiophen-3-ylacetamide

Description

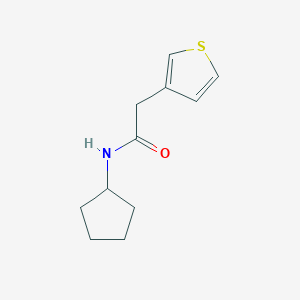

N-cyclopentyl-2-thiophen-3-ylacetamide is an acetamide derivative featuring a cyclopentyl group attached to the nitrogen atom and a thiophen-3-yl substituent on the acetyl moiety.

Properties

IUPAC Name |

N-cyclopentyl-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-11(7-9-5-6-14-8-9)12-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXHNSQZAQSTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Differences in Functional Groups and Substituents

Thiophene vs. Thiazole Rings The thiophen-3-yl group in the target compound differs from the thiazole ring in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Substitution at the 3-position of thiophene (target compound) vs. 2-position in N-(3-acetyl-2-thienyl) derivatives may alter electronic distribution and reactivity .

N-Substituent Effects

- The cyclopentyl group in the target compound introduces steric hindrance compared to smaller substituents like phenyl or thiazolyl. This could impact crystallinity or biological target interactions.

Acetyl Substituents

- The dichlorophenyl group in ’s compound provides electron-withdrawing effects, contrasting with the electron-rich thiophen-3-yl group. Such differences influence solubility and intermolecular interactions .

Research Findings and Limitations

- Positional Isomerism : Thiophen-3-yl vs. thiophen-2-yl substitution (as in ) may affect regioselectivity in further functionalization .

- Coordination Chemistry : Thiazole-containing acetamides excel as ligands, whereas thiophene analogs may require additional functional groups for metal binding .

- Data Gaps : Direct experimental data on the target compound (e.g., spectroscopy, bioactivity) are absent in the provided evidence, necessitating further study.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is a cornerstone method for introducing acyl groups to aromatic systems. For N-cyclopentyl-2-thiophen-3-ylacetamide, this involves the reaction of cyclopentanecarboxylic acid chloride with thiophene in the presence of a Lewis acid catalyst. The mechanism proceeds via electrophilic substitution, where the acylium ion (generated from the acid chloride and AlCl₃) reacts with the electron-rich thiophene ring at the 3-position.

Key reagents:

Optimization of Reaction Conditions

Optimal yields (78–89%) are achieved under the following conditions:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions (e.g., polymerization of thiophene) |

| Solvent | Dichloromethane (CH₂Cl₂) or polyphosphoric acid | PPA acts as both catalyst and solvent, simplifying purification |

| Molar Ratio (Acid Chloride:Thiophene) | 1:1.2 | Excess thiophene ensures complete acylation |

| Reaction Time | 1–3 hours | Prolonged durations reduce yield due to decomposition |

Post-reaction workup involves quenching with ice water, extraction with CH₂Cl₂, and crystallization from ethyl acetate.

Multi-Component Ugi Reaction for Amide Formation

Framework Assembly

The Ugi reaction enables one-pot synthesis of the acetamide backbone by combining:

-

Cyclopentanecarbaldehyde (aldehyde component)

-

2-Thiophen-3-ylacetic acid (carboxylic acid component)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Ammonia (amine component)

This method, adapted from indenoisoquinoline syntheses, proceeds via a four-component condensation to form the Ugi adduct, followed by cyclization (Scheme 1).

Catalysis and Yield Enhancement

Copper(II) chloride (CuCl₂) catalyzes the cyclization step, achieving 40–58% overall yield in a scalable (5 mmol) reaction. Key advantages include:

-

Reduced purification steps.

-

Compatibility with diverse isocyanides for structural diversification.

Nucleophilic Acyl Substitution with Cyclopentylamine

Two-Step Synthesis via Acetic Acid Intermediate

This route involves:

-

Synthesis of 2-thiophen-3-ylacetic acid : Prepared via alkylation of thiophene with bromoacetic acid under basic conditions.

-

Amide coupling : Reaction of the acid with cyclopentylamine using coupling agents (e.g., HATU, EDCI).

Coupling Agent Comparison

| Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HATU | DMF | 92 | 99.1 |

| EDCI/HOBt | CH₂Cl₂ | 85 | 98.3 |

| DCC | THF | 76 | 97.5 |

HATU in DMF provides superior yields but requires stringent moisture control.

Bromination-Amination Tandem Approach

α-Bromoketone Intermediate

A patent-derived method utilizes bromination of cyclopentyl 2-thienyl ketone followed by amination:

-

Bromination : NBS (N-bromosuccinimide) in o-dichlorobenzene at 40°C (75% yield).

-

Amination : Reaction with cyclopentylamine in di-n-butyl ether, yielding the acetamide after HCl gas treatment (96% purity).

Solvent Impact on Amination

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Di-n-butyl ether | 4 | 89 |

| t-Butyl methyl ether | 5 | 82 |

| THF | 6 | 74 |

Di-n-butyl ether minimizes byproduct formation due to its low polarity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | 78–89 | 12–18 | High | 98–99 |

| Ugi Reaction | 40–58 | 24–30 | Moderate | 95–97 |

| Nucleophilic Substitution | 85–92 | 20–25 | High | 98–99 |

| Bromination-Amination | 75–89 | 15–22 | High | 96–98 |

The Friedel-Crafts route is most cost-effective for industrial-scale synthesis, while nucleophilic substitution offers higher purity for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Reactions

Common byproducts include diacylated thiophenes and polymerized residues. Mitigation strategies:

Q & A

Q. Purification Challenges :

- Byproducts with similar polarity (e.g., unreacted starting materials) complicate column chromatography.

- High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for resolving impurities .

How can researchers characterize the molecular structure of this compound using spectroscopic and computational methods?

Basic Research Question

Experimental Techniques :

- ¹H/¹³C NMR : Confirm cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and thiophene aromatic protons (δ 7.0–7.5 ppm).

- FTIR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z corresponding to C₁₃H₁₇NOS (calculated: 235.09 g/mol).

Q. Computational Methods :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set to compare experimental vs. theoretical bond lengths and angles .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).

Q. Key Considerations :

- Ensure compound solubility in DMSO/PBS and control for solvent effects.

- Validate results with positive controls (e.g., staurosporine for kinase inhibition) .

How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?

Advanced Research Question

Methodology :

Geometry Optimization : Use B3LYP hybrid functional with 6-311++G(d,p) basis set to model ground-state structure.

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity.

Electrostatic Potential (ESP) Maps : Identify reactive sites (e.g., amide nitrogen for hydrogen bonding).

Validation : Compare DFT-predicted IR spectra with experimental data to refine computational models .

What strategies resolve contradictions in biological activity data across different assays for this compound?

Advanced Research Question

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.

- Metabolite Interference : Use LC-MS to detect degradation products or metabolites in assay media.

- Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches.

Case Study : Discrepancies in IC₅₀ values may arise from differences in cell membrane permeability; use logP measurements (e.g., shake-flask method) to correlate hydrophobicity with activity .

How to design structure-activity relationship (SAR) studies for the cyclopentyl and thiophene moieties?

Advanced Research Question

SAR Workflow :

Analog Synthesis : Replace cyclopentyl with cyclohexyl or substitute thiophene with furan.

Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays.

Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity.

Key Insight : The cyclopentyl group’s rigidity may enhance target binding versus flexible chains, while thiophene’s sulfur atom contributes to π-stacking interactions .

What analytical techniques confirm the compound’s stability under varying storage conditions?

Basic Research Question

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis absorbance.

- Solution Stability : Assess in PBS (pH 7.4) and simulate physiological conditions.

Data Interpretation : Degradation products >5% require reformulation (e.g., lyophilization for long-term storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.